N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7300^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridine and morpholine groups. The final step usually involves the coupling of the thiazole derivative with the fluoro-methylphenyl group under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[730
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with varying substituents on the thiazole ring. Examples might include:
- N-(2-chloro-4-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide
- N-(2-fluoro-4-ethylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3S/c1-25-12-3-2-9(17)6-11(12)19-13(23)7-22-16(24)21-8-18-10-4-5-26-14(10)15(21)20-22/h2-6,8H,7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLOVEKMXUYWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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